3-Bromo-6,8-dihydro-1,6-naphthyridine-5,7-dione
CAS No.: 1365272-11-2
Cat. No.: VC0060259
Molecular Formula: C8H5BrN2O2
Molecular Weight: 241.044
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1365272-11-2 |
|---|---|
| Molecular Formula | C8H5BrN2O2 |
| Molecular Weight | 241.044 |
| IUPAC Name | 3-bromo-8H-1,6-naphthyridine-5,7-dione |
| Standard InChI | InChI=1S/C8H5BrN2O2/c9-4-1-5-6(10-3-4)2-7(12)11-8(5)13/h1,3H,2H2,(H,11,12,13) |
| Standard InChI Key | YATINXJVWVUICZ-UHFFFAOYSA-N |
| SMILES | C1C2=C(C=C(C=N2)Br)C(=O)NC1=O |
Introduction
Chemical Identity and Structural Characteristics
3-Bromo-6,8-dihydro-1,6-naphthyridine-5,7-dione is a naphthyridine derivative with a distinct molecular architecture. The compound's core structure is based on the 1,6-naphthyridine scaffold, which consists of two fused heterocyclic rings with nitrogen atoms at positions 1 and 6. This particular derivative features a bromine atom at position 3, which significantly influences its chemical reactivity and potential biological interactions. The dione functionality at positions 5 and 7 creates a unique electronic distribution within the molecule, affecting its physicochemical properties and receptor binding capabilities. The presence of multiple functional groups within this relatively compact molecule makes it particularly interesting for structure-activity relationship studies in drug development research .
The compound is formally identified by its IUPAC name 3-bromo-8H-1,6-naphthyridine-5,7-dione, though it is also sometimes referred to as 3-bromo-1,6-naphthyridine-5,7(6H,8H)-dione in some chemical databases. For digital identification and database searches, the compound is associated with several standardized identifiers including InChI code InChI=1S/C8H5BrN2O2/c9-4-1-5-6(10-3-4)2-7(12)11-8(5)13/h1,3H,2H2,(H,11,12,13) and InChIKey YATINXJVWVUICZ-UHFFFAOYSA-N. The simplified molecular-input line-entry system (SMILES) notation for this compound is C1C2=C(C=C(C=N2)Br)C(=O)NC1=O, which represents its molecular structure in a linear string format that is machine-readable and widely used in computational chemistry .
Molecular Structure and Representation
The molecular structure of 3-Bromo-6,8-dihydro-1,6-naphthyridine-5,7-dione consists of a bicyclic system with nitrogen atoms incorporated into the ring structure. The bromine substituent at the C-3 position extends from the pyridine-like ring of the naphthyridine core. The compound features two carbonyl groups forming part of a dihydro-dione system, which creates an amide-like functionality within the molecule. This arrangement of atoms results in a planar or near-planar molecular geometry, which is characteristic of aromatic and heterocyclic compounds with extensive π-electron delocalization .
The presence of the bromine atom introduces both electronic and steric effects that can be leveraged in chemical transformations. Bromine acts as a leaving group in various coupling reactions, making this compound potentially valuable as a precursor in synthetic organic chemistry. The nitrogen atoms in the ring system contribute to the compound's hydrogen-bonding capabilities and potential interactions with biological targets. The carbonyl groups further enhance the compound's ability to engage in hydrogen bonding, dipole-dipole interactions, and other non-covalent interactions that are crucial for molecular recognition processes in biological systems .
Physical and Chemical Properties
The physical and chemical properties of 3-Bromo-6,8-dihydro-1,6-naphthyridine-5,7-dione are essential for understanding its behavior in various chemical and biological environments. Based on predictive models, the compound has a boiling point of approximately 432.0±45.0 °C and a density of 1.789±0.06 g/cm³. These high-temperature characteristics reflect the compound's relatively stable structure and the presence of strong intermolecular forces, including potential hydrogen bonding through the NH group and dipole-dipole interactions via the carbonyl groups . The compound also has a predicted flash point of 215.0±28.7 °C, which is important information for safety considerations during handling and storage .
The acid-base properties of 3-Bromo-6,8-dihydro-1,6-naphthyridine-5,7-dione are characterized by a predicted pKa value of 8.95±0.20, which indicates its behavior in aqueous solutions. This pKa value suggests that the compound is weakly acidic, likely due to the NH group positioned between the two carbonyl functions, forming an imide-like structure. In practical terms, this means the compound would remain predominantly in its non-ionized form under physiological conditions (pH ~7.4), which has implications for its membrane permeability and bioavailability in biological systems .
Spectroscopic and Analytical Characteristics
While the search results don't provide specific spectroscopic data for 3-Bromo-6,8-dihydro-1,6-naphthyridine-5,7-dione, its structural features allow for predictions about its spectroscopic behavior. The compound would be expected to show characteristic absorption bands in the infrared (IR) spectrum, particularly for the C=O stretching vibrations of the dione groups (typically in the 1650-1750 cm⁻¹ range) and the N-H stretching vibration (typically around 3200-3400 cm⁻¹). In proton nuclear magnetic resonance (¹H NMR) spectroscopy, signals would be anticipated for the aromatic protons in the pyridine ring, the methylene group (CH₂), and the NH proton, with the latter potentially showing downfield chemical shift due to the deshielding effect of the adjacent carbonyl groups .
Mass spectrometry would likely reveal a characteristic isotope pattern due to the presence of bromine, which naturally occurs as two isotopes (⁷⁹Br and ⁸¹Br) in approximately equal abundance. This would result in a distinctive M and M+2 peak pattern of nearly equal intensities, which is a hallmark of mono-brominated compounds. This feature is particularly useful for confirming the presence of bromine in the molecular structure during analytical verification and quality control processes .
The physical and chemical constants of 3-Bromo-6,8-dihydro-1,6-naphthyridine-5,7-dione provide essential reference data for researchers working with this compound. The following table summarizes the key parameters compiled from multiple sources:
Future Research Directions
The continuing investigation of 3-Bromo-6,8-dihydro-1,6-naphthyridine-5,7-dione presents several promising research avenues. One primary direction is the exploitation of the bromine substituent for chemical diversification through various cross-coupling reactions. The strategic position of the bromine atom makes this compound an excellent candidate for palladium-catalyzed transformations such as Suzuki, Stille, and Sonogashira couplings, which could generate libraries of derivatives with potentially enhanced pharmacological properties. This approach aligns with modern medicinal chemistry strategies that utilize privileged scaffolds as starting points for creating focused compound collections aimed at specific biological targets .
Another compelling research direction involves systematic investigation of the structure-activity relationships of this compound and its derivatives. By creating a series of analogues with various substituents replacing the bromine atom or modifications to other parts of the molecule, researchers could develop a comprehensive understanding of how structural features correlate with biological activities. This knowledge would be invaluable for the rational design of optimized compounds with improved potency, selectivity, or pharmacokinetic properties. Such studies would benefit from computational approaches, including molecular docking and quantum mechanical calculations, to predict how structural modifications might affect interactions with biological targets .
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